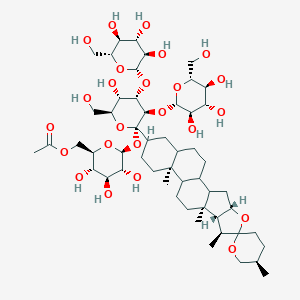

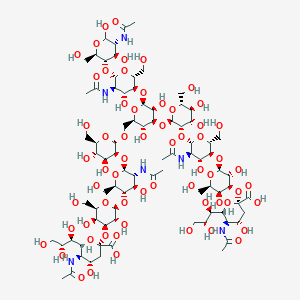

Neu5Ac(2->3)Gal(1->4)GlcNAc(1->2) Man(1->3)Neu5Ac(2->3)Gal(1->4)GlcNAc(1->2)Man(1->6)Man(1->4)GlcNAc(1->4)GlcNAc

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

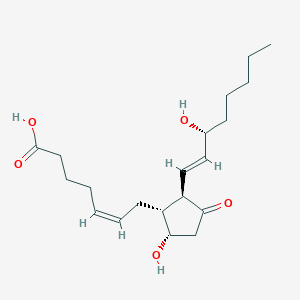

KRP 203, also known as Mocravimod, is a synthetic immunomodulatory compound that functions as a sphingosine-1-phosphate receptor agonist. It is primarily used in the field of immunology due to its ability to modulate immune responses by affecting lymphocyte trafficking. This compound has shown potential in various therapeutic applications, particularly in the context of transplantation and autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

KRP 203 is synthesized through a series of chemical reactions involving the modification of sphingosine, a naturally occurring lipid. The synthesis typically involves the phosphorylation of sphingosine by sphingosine kinase 2 to produce KRP 203-P, the active form of the compound . The reaction conditions often include the use of specific solvents and catalysts to facilitate the phosphorylation process.

Industrial Production Methods

In industrial settings, KRP 203 is produced by dissolving the compound in sterile 0.5% methylcellulose and subjecting it to repeated vortex-mixing and sonication. This solution is then further diluted to achieve the desired concentration for various applications .

Chemical Reactions Analysis

Types of Reactions

KRP 203 primarily undergoes phosphorylation reactions to become its active form, KRP 203-P. It also participates in receptor binding reactions, particularly with sphingosine-1-phosphate receptors .

Common Reagents and Conditions

The phosphorylation of KRP 203 requires sphingosine kinase 2 as a catalyst. The reaction is typically carried out in an aqueous medium with appropriate pH and temperature conditions to ensure optimal enzyme activity .

Major Products Formed

The primary product formed from the phosphorylation of KRP 203 is KRP 203-P, which is the active form of the compound. This product is responsible for the immunomodulatory effects observed in various studies .

Scientific Research Applications

Mechanism of Action

KRP 203 exerts its effects by binding to sphingosine-1-phosphate receptors, particularly subtype 1 (S1PR1). This binding induces receptor internalization and subsequent ubiquitination, leading to the degradation of the receptor. As a result, lymphocytes are unable to follow the sphingosine-1-phosphate gradient, preventing their migration to sites of inflammation . This mechanism is crucial for its immunomodulatory effects, as it reduces the number of activated lymphocytes in the peripheral blood and promotes their sequestration in secondary lymphoid organs .

Comparison with Similar Compounds

KRP 203 is often compared with other sphingosine-1-phosphate receptor modulators, such as Fingolimod, Ozanimod, and Siponimod. While all these compounds share a similar mechanism of action, KRP 203 is unique in its selectivity for specific receptor subtypes and its pharmacokinetic profile . For instance:

Fingolimod: A non-selective sphingosine-1-phosphate receptor modulator that affects multiple receptor subtypes.

Ozanimod: A selective modulator for S1PR1 and S1PR5, used primarily in the treatment of multiple sclerosis.

Siponimod: Selective for S1PR1 and S1PR5, with a focus on treating secondary progressive multiple sclerosis.

KRP 203’s unique receptor selectivity and pharmacokinetics make it a promising candidate for specific therapeutic applications, particularly in transplantation and autoimmune diseases .

Properties

CAS No. |

145211-77-4 |

|---|---|

Molecular Formula |

C84H138N6O62 |

Molecular Weight |

2224 g/mol |

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C84H138N6O62/c1-20(101)85-39-26(107)7-83(81(128)129,149-65(39)45(111)28(109)9-91)151-68-49(115)32(13-95)134-77(59(68)125)144-63-36(17-99)139-74(43(54(63)120)89-24(5)105)147-70-56(122)47(113)30(11-93)136-79(70)132-19-38-51(117)67(58(124)76(141-38)143-62-35(16-98)138-73(42(53(62)119)88-23(4)104)142-61-34(15-97)133-72(127)41(52(61)118)87-22(3)103)146-80-71(57(123)48(114)31(12-94)137-80)148-75-44(90-25(6)106)55(121)64(37(18-100)140-75)145-78-60(126)69(50(116)33(14-96)135-78)152-84(82(130)131)8-27(108)40(86-21(2)102)66(150-84)46(112)29(110)10-92/h26-80,91-100,107-127H,7-19H2,1-6H3,(H,85,101)(H,86,102)(H,87,103)(H,88,104)(H,89,105)(H,90,106)(H,128,129)(H,130,131)/t26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51+,52+,53+,54+,55+,56-,57-,58-,59+,60+,61+,62+,63+,64+,65+,66+,67-,68-,69-,70-,71-,72?,73-,74-,75-,76-,77-,78-,79-,80+,83-,84-/m0/s1 |

InChI Key |

RDUPXSKIKTZZLY-IQVICBSZSA-N |

SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(C(OC4OCC5C(C(C(C(O5)OC6C(OC(C(C6O)NC(=O)C)OC7C(OC(C(C7O)NC(=O)C)O)CO)CO)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)CO)O)OC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)NC(=O)C)O)CO)O)O)CO)CO)O)O |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@@H]([C@H](O[C@@H]4OC[C@@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)NC(=O)C)O[C@@H]7[C@H](OC([C@@H]([C@H]7O)NC(=O)C)O)CO)CO)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)NC(=O)C)O)CO)O)O)CO)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(C(OC4OCC5C(C(C(C(O5)OC6C(OC(C(C6O)NC(=O)C)OC7C(OC(C(C7O)NC(=O)C)O)CO)CO)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)CO)O)OC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)NC(=O)C)O)CO)O)O)CO)CO)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.